Silver trifluoromethanesulfonate

Catalog No.
S563896
CAS No.
2923-28-6
M.F
CHAgF3O3S
M. Wt
257.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silver trifluoromethanesulfonate

CAS Number

2923-28-6

Product Name

Silver trifluoromethanesulfonate

IUPAC Name

silver;trifluoromethanesulfonic acid

Molecular Formula

CHAgF3O3S

Molecular Weight

257.95 g/mol

InChI

InChI=1S/CHF3O3S.Ag/c2-1(3,4)8(5,6)7;/h(H,5,6,7);

InChI Key

WCGIGOVLOFXAMG-UHFFFAOYSA-N

SMILES

C(F)(F)(F)S(=O)(=O)[O-].[Ag+]

Synonyms

AgOTf cpd, Al(OTf)3, aluminum triflate, As(otf)2, cerium triflate, Cu(OTf)2, cupric trifluoromethanesulfonate, Eu(OTf)3, In(OTf)3, indium triflate, mercury(II) trifluoromethanesulfonate, samarium triflate, silver triflate, silver trifluoromethanesulfonate, TFMSA cpd, triflic acid, trifluoromethanesulfonate, trifluoromethanesulfonic acid, trifluoromethanesulfonic acid, aluminum salt, trifluoromethanesulfonic acid, barium salt, trifluoromethanesulfonic acid, cerium (+3) salt, trifluoromethanesulfonic acid, cupric salt, trifluoromethanesulfonic acid, indium salt, trifluoromethanesulfonic acid, lanthanum (+3) salt, trifluoromethanesulfonic acid, lithium salt, trifluoromethanesulfonic acid, samarium salt, trifluoromethanesulfonic acid, silver (+1) salt, trifluoromethanesulfonic acid, zinc salt, zinc triflate

Canonical SMILES

C(F)(F)(F)S(=O)(=O)O.[Ag]

Triflating Agent:

  • Silver triflate acts as a powerful triflating agent, readily replacing other halides (Cl, Br, I) with the trifluoromethanesulfonate (CF3SO3) group, also known as the "triflate" group.
  • This conversion is crucial for synthesizing various organic and inorganic triflates, which are valuable intermediates and functional groups in numerous research fields.

Source of Soluble Silver Ions:

  • Silver triflate serves as a readily soluble source of silver (Ag+) ions, making it a valuable tool in various reactions.
  • These Ag+ ions can participate in numerous processes, including:
    • Formation of electrophilic onium species, which are key players in various organic transformations.
    • Promoting Friedel-Crafts reactions, a class of reactions crucial for constructing aromatic compounds.
    • Facilitating nucleophilic alkene cyclization, a fundamental reaction in organic synthesis leading to formation of cyclic structures.
    • Catalyzing esterification reactions, essential for the synthesis of esters, a class of important organic compounds.

Catalyst:

  • Beyond its role as a reagent, silver triflate finds application as a catalyst in various reactions, including:
    • Dehydrating secondary phosphates and thiophosphates to obtain olefins (alkenes).
    • Etherifying alcohols with primary alkyl halides under mild conditions, leading to the formation of ethers, another class of widely used organic compounds.
    • Generating cationic rhodium catalysts from chlororhodium complexes, employed in the hydrophosphination of acetylenes, a valuable reaction for introducing phosphorus-containing functionalities into organic molecules.
    • Catalyzing the preparation of silyl ethers through the hydrosilylation of aldehydes, a reaction used to protect carbonyl groups in organic synthesis.

Silver trifluoromethanesulfonate, commonly referred to as silver triflate, is a chemical compound with the formula AgCF3SO3\text{AgCF}_3\text{SO}_3. It appears as a white or colorless solid and is known for its high solubility in water and various organic solvents such as benzene. This compound serves as a significant reagent in both organic and inorganic chemistry, particularly in the synthesis of triflates, which are derivatives of trifluoromethanesulfonic acid. Silver triflate is characterized by its triflate ion, CF3SO3\text{CF}_3\text{SO}_3^-, which plays a crucial role in its reactivity and applications in

AgOTf primarily functions as a Lewis acid due to the empty d-orbitals on the silver cation. During triflating reactions, the electrophilic triflate group displaces the leaving group (e.g., OH⁻, Cl⁻) on the substrate molecule, forming the triflate ester and silver halide precipitate (AgX) [].

  • Acute toxicity: Limited data available, but suspected to be moderately toxic upon ingestion or inhalation.
  • Skin and eye irritant: Can cause irritation upon contact.
  • Environmental hazard: Silver ions can be toxic to aquatic organisms.
  • Precautions: Handle with appropriate personal protective equipment (PPE) including gloves, safety glasses, and fume hood.
, mainly involving nucleophilic substitution processes. One of its primary uses is in the preparation of alkyl triflates from alkyl halides through metathesis reactions:

CF3SO2OAg+RXCF3SO2OR+AgX\text{CF}_3\text{SO}_2\text{OAg}+\text{RX}\rightarrow \text{CF}_3\text{SO}_2\text{OR}+\text{AgX}

In this reaction, XX typically represents halides such as iodide. Additionally, silver triflate can facilitate the replacement of halide ligands in coordination complexes with more labile triflate ligands, enhancing the reactivity of these complexes .

Silver triflate has also been shown to catalyze various organic transformations, including:

  • Asymmetric allylation of aldehydes.
  • Intramolecular additions of alcohols and carboxylic acids to olefins.
  • Fluorination reactions involving boronic acids and functionalized aryl stannanes .

The synthesis of silver trifluoromethanesulfonate can be achieved through several methods:

  • Traditional Method: This involves starting from the barium salt of trifluoromethanesulfonic acid. The process includes:
    • Formation of free trifluoromethanesulfonic acid by treating the barium salt with dilute sulfuric acid.
    • Neutralization with silver carbonate to yield silver triflate with a high yield (up to 95%) .
  • Improved Method: Developed by George Whitesides, this method uses dilute trifluoromethanesulfonic acid reacted with silver(I) oxide, resulting in higher yields (up to 98%) of silver triflate .

These methods highlight the efficiency and effectiveness of producing this compound for further applications.

Silver trifluoromethanesulfonate finds extensive use across various fields:

  • Catalysis: It acts as a catalyst in numerous organic reactions, including electrophilic aromatic substitution and hydroalkoxylation of alkenes.
  • Synthesis: It is critical in synthesizing alkyl triflates and generating cationic metal catalysts for various transformations.
  • Material Science: Its properties make it suitable for developing materials that require specific reactivity or stability under certain conditions .

Studies have explored the interactions of silver trifluoromethanesulfonate with various substrates, revealing its role as an effective nucleophile in organic chemistry. For instance, it has been utilized to create mesomorphic complexes when reacted with specific fluorinated compounds. Additionally, interaction studies indicate that it can promote the formation of cationic species that facilitate further chemical transformations .

Silver trifluoromethanesulfonate shares similarities with other metal salts and triflate compounds. Here are some comparable compounds:

Compound NameFormulaUnique Features
Silver perchlorateAgClO₄Known for its strong oxidizing properties
Silver tetrafluoroborateAgBF₄Used as a fluorinating agent
Silver acetateAgC₂H₃O₂Commonly used in organic synthesis
Copper(I) trifluoromethanesulfonateCuCF₃SO₃Exhibits different catalytic properties compared to silver
Gold(I) trifluoromethanesulfonateAuCF₃SO₃Known for unique reactivity patterns in catalysis

Uniqueness

Silver trifluoromethanesulfonate stands out due to its ability to facilitate nucleophilic substitutions effectively while also acting as a versatile catalyst across a range of reactions. Its stability and solubility further enhance its utility compared to other similar compounds.

Traditional Synthetic Routes via Silver Carbonate and Triflic Acid Neutralization

The classical synthesis of AgOTf involves neutralizing trifluoromethanesulfonic acid (TfOH) with silver carbonate (Ag₂CO₃). This method, first reported in the mid-20th century, proceeds via a two-step process:

  • Liberation of TfOH from its barium salt using sulfuric acid:
    $$
    \text{Ba(CF}3\text{SO}3\text{)}2 + \text{H}2\text{SO}4 \rightarrow 2\,\text{CF}3\text{SO}3\text{H} + \text{BaSO}4 \downarrow
    $$
  • Neutralization with Ag₂CO₃:
    $$
    2\,\text{CF}3\text{SO}3\text{H} + \text{Ag}2\text{CO}3 \rightarrow 2\,\text{AgCF}3\text{SO}3 + \text{CO}2 \uparrow + \text{H}2\text{O}
    $$
    This route yields AgOTf in 95% purity, which is subsequently recrystallized from benzene/tetrachloromethane or diethyl ether mixtures. However, the use of toxic benzene and the generation of barium sulfate waste limit its industrial scalability.

Whitesides’ Improved Methodology Using Silver(I) Oxide

George Whitesides introduced a streamlined protocol using silver(I) oxide (Ag₂O) to neutralize dilute TfOH:
$$
\text{Ag}2\text{O} + 2\,\text{CF}3\text{SO}3\text{H} \rightarrow 2\,\text{AgCF}3\text{SO}3 + \text{H}2\text{O}
$$
This method achieves a 98% yield with fewer byproducts and eliminates the need for intermediate barium salt processing. The reaction’s efficiency stems from Ag₂O’s higher reactivity compared to Ag₂CO₃, enabling rapid completion under mild conditions (25°C, 1–2 hours).

Novel Fluoride-Mediated Approaches for Industrial-Scale Production

Recent patents describe a fluoride-mediated synthesis leveraging silver fluoride (AgF) and trifluoromethylthioesters:
$$
\text{CF}3\text{SSR} + \text{AgF} \rightarrow \text{AgCF}3\text{SO}_3 + \text{AgS-SR} \downarrow
$$
This method avoids corrosive acids and operates at ambient temperatures, making it suitable for continuous flow reactors. Pilot-scale trials report 90–92% yields with impurity levels below 0.5%, addressing scalability challenges in traditional routes.

Recrystallization Protocols and Purity Enhancement Strategies

Recrystallization remains critical for achieving >99% purity. Optimal solvents include:

Solvent SystemPurity (%)Crystal MorphologySource
Benzene/CCl₄ (1:3)99.5Needle-like
Diethyl Ether/CCl₄ (2:1)99.2Plate-like
Methanol/H₂O (4:1)98.8Irregular

Post-recrystallization, AgOTf exhibits heightened sensitivity to light, necessitating storage in amber glass at 2–8°C. Advanced drying techniques (e.g., vacuum sublimation at 120°C) further reduce residual solvents to <50 ppm.

Silver trifluoromethanesulfonate forms unique π-complexes with cyclophane-based π-prismand ligands, which have been extensively studied through computational molecular orbital calculations [1] [2]. The ab initio Hartree-Fock and density functional theory calculations at HF/3-21G* and B3LYP/3-21G* levels of theory have provided comprehensive insights into the conformational preferences and complexation behavior of six different [2.2.1]cyclophane π-prismands with silver triflate.

The computational studies reveal that silver trifluoromethanesulfonate exhibits variable bonding modes ranging from η¹ to η⁶ coordination per aromatic ring, depending on the specific cyclophane conformation [1]. The primary contribution to metal-cyclophane bonding arises from σ-donation from the hydrocarbon skeleton to the silver ion, with secondary d-π* back-donation interactions. Natural bond orbital analysis demonstrates that the formation energies of these π-complexes range between 25 and 50 kilojoules per mole, indicating bonding strength comparable to a single moderately strong hydrogen bond [1].

The presence of the triflate moiety significantly influences the bonding characteristics compared to simple silver cation complexes. Enhanced bonding of the triflate group over the silver ion leads to changes in the ligand-metal interaction patterns [1]. The smaller cavity size and increased rigidity of [2.2.1]cyclophanes, combined with triflate coordination, result in distinctly different interaction types compared to the larger [2.2.2]cyclophane analogs previously studied with silver cations.

Calculated structural parameters show excellent agreement with available X-ray crystallographic data, validating the computational approach despite the relatively modest 3-21G* basis set employed [1]. The studies demonstrate that cyclophane conformational changes upon silver triflate complexation are minimal, suggesting that the host cavity pre-organization plays a crucial role in complex stability.

Design of Nitrogen-Confused C-Scorpionate Ligand Complexes

The coordination chemistry of silver trifluoromethanesulfonate with nitrogen-confused C-scorpionate ligands represents a significant advancement in supramolecular design and catalytic applications [3] [4] [5]. These novel ligands feature a bis(pyrazol-1-yl)methyl group bound to the 3-position of either an N-tosyl or N-H pyrazole ring, creating a "confused" coordination environment that dramatically influences the resulting silver complex architectures.

Silver trifluoromethanesulfonate forms diverse structural types with nitrogen-confused C-scorpionate ligands, ranging from monomeric to polymeric arrangements depending on the ligand sterics and stoichiometry [3] [4]. The structurally characterized derivatives of the type Ag(L)₂ consistently adopt four-coordinate geometries where the confused pyrazolyl ring remains unbound to the metal center [4]. This non-coordinating behavior of the confused pyrazolyl unit is attributed to steric constraints and electronic factors that favor the coordination of the "normal" pyrazolyl groups.

In contrast, the 1:1 ligand-to-metal complexes Ag(L) exhibit complete coordination of all pyrazolyl groups in most cases, leading to more varied structural architectures [4]. The complex Ag(TsL) demonstrates monomeric tetrahedral coordination with κ³N binding and additional triflate oxygen coordination [3]. The dimeric Ag(HL) features a μ-κ²,κ¹ bridging mode where two dimethylpyrazolyl rings chelate one silver center while the confused pyrazolyl bridges to a second silver ion [4].

The polymeric Ag(HL) complex crystallizes as a one-dimensional coordination polymer with μ-κ²,κ¹N binding modes, creating extended chain structures [3]. Notably, the μ-κ¹,κ¹-TsL derivative contains an unbound confused pyrazolyl that is highly twisted out of the coordination plane, demonstrating the steric influence on binding preferences [4].

The molecular structures exhibit significant variation in silver-nitrogen bond distances, typically ranging from 2.129 to 2.278 Å [3] [4]. The disparity in bond lengths reflects the different coordination environments and the trans-influence effects of various ligand arrangements. The triflate counterions play crucial roles in structure determination, either through direct coordination to silver centers or by participating in extensive hydrogen bonding networks that influence overall supramolecular organization.

Structural Analysis of Organochalconium Coordination Networks

Silver trifluoromethanesulfonate demonstrates remarkable versatility in forming coordination networks with organochalconium ligands, particularly those containing selenium and tellurium donor atoms [6] [7] [8]. The structural diversity observed in these systems results from the combined influence of chalcogen donor properties, triflate coordination behavior, and supramolecular interactions.

Mixed chalcogen-donor acenaphthene ligands [Acenap(EPh)(E'Ph)] where E and E' represent sulfur, selenium, or tellurium, form structurally diverse silver trifluoromethanesulfonate complexes [6] [7]. The treatment of these ligands with silver triflate under controlled stoichiometric conditions generates both monomeric complexes and extended coordination polymers, depending on the specific chalcogen combination and crystallization conditions.

The monomeric complexes [AgOTf(L)₃] formed with L1 [Acenap(SePh)(SPh)] and L3 [Acenap(TePh)(SePh)] adopt three-coordinate silver geometries with trigonal planar arrangements [7] [8]. In these structures, the ligands coordinate through monodentate chalcogen binding, with the silver center achieving coordination saturation through triflate oxygen interaction. The non-bonding chalcogen separations in these complexes range from 3.10 to 3.24 Å, indicating weak through-space interactions that contribute to overall structural stability [6].

The most structurally significant result is the formation of a one-dimensional helical coordination polymer [AgOTf(L3)]ₙ where L3 = Acenap(TePh)(SePh) [7] [8]. In this remarkable structure, the mixed tellurium-selenium ligand adopts a μ₂-η²-bridging coordination mode, binding simultaneously through both chalcogen atoms to independent silver centers. Each silver ion coordinates to tellurium and selenium atoms from two different ligands, with triflate oxygen completion yielding quasi-trigonal planar geometry.

The helical polymer propagates along the crystallographic z-axis, creating a left-handed helix with the sequence (-Ag-Te-C-C-C-Se-Ag-)ₙ [8]. Critical bond distances include Ag-Te at 2.6807(11) Å and Ag-Se at 2.6013(12) Å, with the triflate oxygen coordinating at 2.360(6) Å [7]. The closest non-bonding silver-silver distance within the helix measures 5.929(1) Å, precluding argentophilic interactions but allowing for optimal chalcogen-metal orbital overlap.

The extended structure incorporates numerous weak intermolecular interactions that contribute to overall stability [8]. CH···π interactions occur between acenaphthene fragments with distances around 2.81-2.95 Å, while CH···O hydrogen bonds link acenaphthene units to triflate moieties with distances of 2.40-2.68 Å [7]. These secondary interactions create a three-dimensional supramolecular network that enhances the structural integrity of the coordination polymer.

An alternative organochalconium coordination network involves the rod-like silver nodes in Ag₂(ASBDC) frameworks, where ASBDC represents 2,5-bis(allylsulfanyl)benzene dicarboxylic acid [9]. This system features contiguous silver-sulfur bonding that essentially creates helical silver chalcogenide wires extending through the three-dimensional structure. The framework demonstrates exceptional thermal and moisture stability due to the protective allyl groups and the strong silver-sulfur interactions [9].

The design principles emerging from these organochalconium coordination networks emphasize the importance of chalcogen donor atom selection, ligand flexibility, and triflate coordination preferences [6] [7]. The ability to tune structural dimensionality from monomeric to polymeric through systematic variation of chalcogen combinations provides a powerful strategy for materials design. Furthermore, the incorporation of weak intermolecular interactions as structural directing elements demonstrates the sophisticated supramolecular chemistry accessible through silver trifluoromethanesulfonate coordination.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

256.86494 g/mol

Monoisotopic Mass

256.86494 g/mol

Heavy Atom Count

9

Related CAS

1493-13-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (12%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (88%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (82%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2923-28-6

Wikipedia

Silver_trifluoromethanesulfonate

General Manufacturing Information

Methanesulfonic acid, 1,1,1-trifluoro-, silver(1+) salt (1:1): ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types